Z-thioPro-thiazolidine

Description

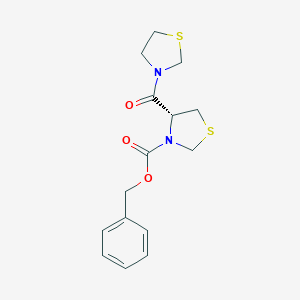

Z-Thiopro-thiazolidine (IUPAC name: N-benzyloxycarbonyl-L-thioprolyl-thiazolidine) is a potent inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in neurodegenerative disorders and cognitive dysfunction. Structurally, it belongs to the thiazolidine derivative family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The compound is synthesized by replacing the pyrrolidine ring in L-proline with a thiazolidine moiety and introducing a sulfur atom, which significantly enhances its inhibitory activity .

Key structural features include:

- A thioproline residue (L-thioproline), where the pyrrolidine ring is sulfur-modified.

- A thiazolidine ring fused to the proline backbone, increasing conformational rigidity.

- A N-benzyloxycarbonyl (Z) protecting group, critical for substrate binding affinity.

This compound exhibits a remarkably low inhibition constant (Kᵢ) of 0.36 nM against bovine brain PEP, outperforming earlier analogs like Z-Pro-prolinal (Kᵢ = 3.7 nM) by an order of magnitude . Its activity is attributed to enhanced electron density and steric compatibility with PEP’s catalytic site due to sulfur incorporation .

Properties

CAS No. |

118059-38-4 |

|---|---|

Molecular Formula |

C15H18N2O3S2 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

benzyl (4R)-4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate |

InChI |

InChI=1S/C15H18N2O3S2/c18-14(16-6-7-21-10-16)13-9-22-11-17(13)15(19)20-8-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m0/s1 |

InChI Key |

ARKABCLDYHVJMU-ZDUSSCGKSA-N |

Isomeric SMILES |

C1CSCN1C(=O)[C@@H]2CSCN2C(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

C1CSCN1C(=O)C2CSCN2C(=O)OCC3=CC=CC=C3 |

Synonyms |

KNP 057 KNP-057 Z-thioPro-thiazolidine |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Sulfur Substitution : Replacing pyrrolidine (in Z-Pro-prolinal) with thiazolidine (in this compound) reduces Kᵢ by ~10-fold, highlighting sulfur’s role in improving enzyme-substrate interactions .

Aldehyde Functionalization : Z-L-Thiopro-L-thioprolinal’s aldehyde group further lowers Kᵢ to 0.01 nM, suggesting covalent binding to PEP’s catalytic serine residue .

Diverse Applications : Thiazolidin-4-one derivatives (e.g., compounds from Muhammed et al. ) exhibit antimicrobial properties but lack PEP specificity, underscoring this compound’s unique therapeutic niche.

Mechanistic Advantages Over Non-Thiazolidine Compounds

- vs. Indan/Tetralin Derivatives : Indan-based PEP inhibitors (e.g., JMedChem analogs) show moderate activity (Kᵢ ~10–50 nM) but suffer from poor blood-brain barrier penetration. This compound’s smaller size and sulfur polarity improve CNS bioavailability .

- vs. Azetidin-2-one : Azetidine derivatives (e.g., from ) are less stable due to ring strain, whereas thiazolidine’s saturated ring ensures metabolic resilience .

Research Findings and Implications

Structure-Activity Relationship (SAR) Insights

- Thioproline vs. Proline : The thioproline residue increases electron density, strengthening hydrogen bonds with PEP’s Arg/Lys residues .

- Thiazolidine Rigidity : The constrained thiazolidine ring reduces entropic penalties during enzyme binding, as confirmed by molecular dynamics simulations .

Clinical and Industrial Relevance

- Neurodegenerative Therapy: this compound’s nanomolar potency positions it as a lead candidate for Alzheimer’s disease, where PEP overactivity correlates with amyloid-beta aggregation .

- Synthetic Scalability: Despite complex synthesis (8+ steps for analogs; see ), this compound’s commercial availability (CAS synonyms in ) supports industrial-scale production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.